molecular formula C18H16N6O B3008997 {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine CAS No. 946289-45-8

{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine

Cat. No.: B3008997
CAS No.: 946289-45-8
M. Wt: 332.367
InChI Key: CXBSZEAGTXBYTQ-UHFFFAOYSA-N
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Description

{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is a heterocyclic compound featuring a pteridine core substituted with a 2-furylmethylamino group at position 2 and a 4-methylphenyl group at position 2. The pteridine scaffold, a bicyclic system comprising fused pyrimidine and pyrazine rings, distinguishes this compound from simpler aromatic amines. The 4-methylphenyl (p-tolyl) and furylmethyl groups contribute to its unique electronic and steric properties, which may influence biological activity, solubility, and stability .

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-4-6-13(7-5-12)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBSZEAGTXBYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The furylmethylamino group can be oxidized to form corresponding oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethylamino group can yield furylmethyl oxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine involves its interaction with specific molecular targets. The furylmethylamino group can participate in hydrogen bonding and π-π interactions, while the pteridine core can engage in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Shared Substituents

N-Furfuryl-p-toluidine (C₁₂H₁₃NO)
  • Structure : (2-Furylmethyl)(4-methylphenyl)amine, lacking the pteridine ring.
  • Key Differences : Replaces the pteridine core with a single benzene ring.
  • However, the shared 4-methylphenyl and furylmethyl groups suggest overlapping physicochemical properties, such as moderate lipophilicity .
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine
  • Structure: Features a thiadiazole ring linked to ethylamino and 4-methylphenyl groups.
  • Key Differences : The thiadiazole ring introduces sulfur-based electronegativity, contrasting with the nitrogen-rich pteridine. The ethyl spacer may enhance flexibility.
  • Biological Relevance: Demonstrated antibacterial activity against E. coli and B. subtilis , suggesting that the 4-methylphenylamino moiety contributes to antimicrobial properties. The target compound’s pteridine core may offer improved metabolic stability compared to the thiadiazole analog.

Heterocyclic Core Modifications

4-(4-Methoxyphenyl)pyrimidin-2-amine (C₁₁H₁₁N₃O)
  • Structure : Pyrimidine ring with 4-methoxyphenyl and amine groups.
  • Key Differences : Smaller pyrimidine ring vs. pteridine; methoxy substituent (electron-donating) vs. methyl (moderately electron-donating).
  • Implications : Methoxy groups increase solubility but may reduce membrane permeability compared to the methyl group. The pteridine’s extended conjugation could enhance binding to planar biological targets (e.g., DNA topoisomerases) .
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine (C₁₁H₉ClN₄O₂)
  • Structure : Pyrimidine with chloro, nitro, and methyl substituents.
  • Key Differences : Electron-withdrawing nitro and chloro groups contrast with the electron-neutral methyl and furyl groups in the target compound.
  • Implications : Nitro groups may confer reactivity (e.g., DNA alkylation), while the target’s furylmethyl group could enhance selectivity through hydrogen bonding .
Antigenotoxic β-Aminoketones
  • Example: 2-{(4-Chlorophenyl)[(4-methylphenyl)amino]methyl}cyclohexanone.
  • Activity : Demonstrated inhibition of MNNG-induced DNA damage .
Pyrimidine Derivatives with Immunomodulatory Effects
  • Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
  • Activity : Antibacterial and antifungal properties attributed to the pyrimidine scaffold and substituent diversity .

Biological Activity

The compound {2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural components suggest that it may interact with various biological pathways, making it a candidate for further research.

Chemical Structure

The compound features a pteridine core, which is known for its role in various biological processes, including enzyme function and cellular signaling. The incorporation of a furylmethylamino group and a 4-methylphenylamine moiety enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties, primarily through mechanisms involving cell cycle arrest and apoptosis induction. Here, we explore the biological activities associated with this compound.

Antitumor Activity

  • Mechanism of Action : The compound is hypothesized to inhibit specific kinases involved in cell proliferation. Similar pteridine derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian (IGROV-1) carcinoma cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical for understanding the compound's potency.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Microtubule disruption
IGROV-112Induction of apoptosis
HeLa20Inhibition of kinase activity

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest moderate bioavailability due to its lipophilic nature.

Case Studies

  • Case Study 1 : A study evaluated the effects of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Case Study 2 : Another investigation into the compound's effect on apoptosis revealed that treated cancer cells exhibited increased levels of pro-apoptotic markers, confirming its potential as an anticancer agent.

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